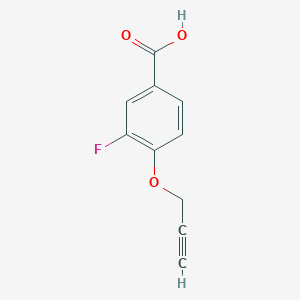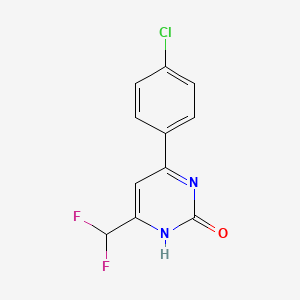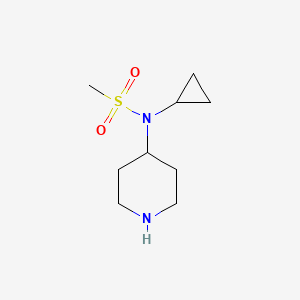
N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide
Overview
Description
“N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1131739-35-9 . It has a molecular weight of 218.32 and its IUPAC name is this compound . The compound is typically in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2O2S/c1-14(12,13)11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is an oil . It has a molecular weight of 218.32 . The InChI code provides information about its molecular structure .Scientific Research Applications
Receptor Ligand Design
- Selective 5-HT7 Receptor Antagonists : A study identified N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines as potential candidates for selective 5-HT7 receptor ligands. These compounds have shown distinct antidepressant-like and pro-cognitive properties in vivo, suggesting their utility in treating CNS disorders (Canale et al., 2016).
Physicochemical Characterization
- Antiarrhythmic Agent Properties : Research on the novel antiarrhythmic agent L-691, 121 (related in structure but distinct in application) has provided insights into its stability, solubility, and dissolution properties. This data is crucial for developing effective dosage forms for clinical use (Dubost et al., 1996).
Synthetic Methodologies
- Intramolecular Cyclization : A study demonstrated that 4-[3-(methanesulfinyloxy)propyl]-1-(arenesulfonyl)-1,2,3-triazoles treated with rhodium catalysts undergo intramolecular cyclization to yield sulfonylated unsaturated piperidines. This method suggests a novel bond reorganization mechanism, highlighting its potential in synthesizing complex piperidine structures (Furukawa et al., 2019).
Ligand Efficiency in Metal Coordination
- Metal Coordination Ligands : N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have been evaluated for their potential as ligands in metal coordination. Their molecular and supramolecular structures offer insights into their suitability for forming complexes with metals, relevant for catalysis and material science applications (Jacobs et al., 2013).
Catalytic Applications
- Pd-Catalyzed N-Arylation : Research has developed a mild and efficient Pd-catalyzed cross-coupling method for N-arylation of methanesulfonamide with aryl bromides and chlorides. This process is significant for synthesizing complex molecules while avoiding genotoxic impurities, illustrating its importance in pharmaceutical manufacturing (Rosen et al., 2011).
properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-14(12,13)11(8-2-3-8)9-4-6-10-7-5-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKQFABWKDCTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
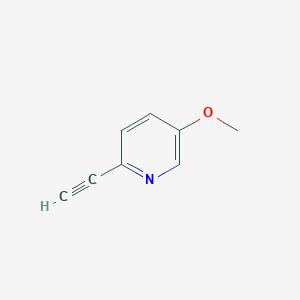

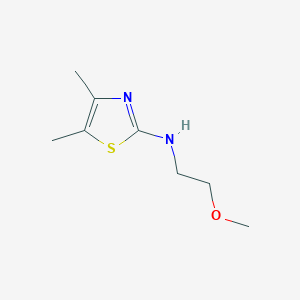

![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)


![Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1466046.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde](/img/structure/B1466047.png)
